molecular formula C8H12BrN B6325999 1-Ethyl-3-methylpyridinium bromide CAS No. 54778-76-6

1-Ethyl-3-methylpyridinium bromide

Cat. No.: B6325999
CAS No.: 54778-76-6
M. Wt: 202.09 g/mol
InChI Key: PUBHYFMAUADWKI-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylpyridinium bromide is a pyridinium salt with the chemical formula C8H12BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is part of a broader class of pyridinium salts, which are structurally diverse and play significant roles in many natural products and bioactive pharmaceuticals .

Preparation Methods

1-Ethyl-3-methylpyridinium bromide can be synthesized through several methods. One common synthetic route involves the alkylation of 3-methylpyridine with ethyl bromide. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization .

Industrial production methods often involve the preparation of concentrated aqueous solutions of this compound. These solutions are useful as additives in the electrolyte of hydrogen/bromine electrochemical cells .

Chemical Reactions Analysis

1-Ethyl-3-methylpyridinium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methylpyridinium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Ethyl-3-methylpyridinium bromide can be compared with other pyridinium salts, such as:

  • 1-Methylpyridinium bromide
  • 1-Ethylpyridinium bromide
  • 1-Propylpyridinium bromide

These compounds share similar structures but differ in their alkyl substituents, which can influence their chemical properties and applications. For example, the length of the alkyl chain can affect the compound’s solubility, melting point, and reactivity .

Properties

IUPAC Name

1-ethyl-3-methylpyridin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.BrH/c1-3-9-6-4-5-8(2)7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBHYFMAUADWKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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